5-Nitroindoline (CAS 32692-19-6) is a high-value, partially saturated bicyclic heterocycle characterized by an electron-withdrawing nitro group at the C5 position and a nucleophilic, sp3-hybridized nitrogen within the indoline ring. In industrial and advanced research procurement, it serves as an indispensable building block for the synthesis of conformationally restricted pharmaceuticals, including Kv7 channel activators and dual 5-LOX/sEH inhibitors. Unlike its fully aromatic counterpart, 5-nitroindole, the reduced C2-C3 bond in 5-nitroindoline significantly enhances the basicity and nucleophilicity of the secondary amine, allowing for milder N-functionalization protocols. Furthermore, its unique electronic properties have established it as the primary analytical reference standard for quantifying solvent basicity (the Catalan SB scale) in physical chemistry workflows [1].
C5-nitro indoline scaffold for regiospecific derivatization chemistry
Validated dual-target inhibitor lead scaffold (5-LOX/sEH pathway studies)
Calibrated solvatochromic probe for SB solvent basicity scale
Procurement substitution of 5-nitroindoline with the more common 5-nitroindole fundamentally compromises both synthetic processability and downstream application performance. The fully aromatic indole core of 5-nitroindole features an sp2-hybridized nitrogen whose lone pair is delocalized into the aromatic system, severely dampening its nucleophilicity. Consequently, N-alkylation of 5-nitroindole requires harsh, moisture-sensitive bases like sodium hydride (NaH) and generates hazardous hydrogen gas[1]. In contrast, the sp3-hybridized nitrogen in 5-nitroindoline readily undergoes mild reductive amination or acylation without pyrophoric reagents. Additionally, downstream active pharmaceutical ingredients (APIs) often require the specific 3D conformational flexibility of the indoline ring; substituting with 5-nitroindole results in a rigid, planar molecule that fails to bind properly to target receptors such as Kv7 channels [2].
Redirects derivatization vectors and electronic modulation; C5 regiospecificity is essential for reported pharmacophore geometry and solvatochromic H-bond donor orientation.
Lacks the saturated C2–C3 bond required for indoline-specific conformational constraint and N1 reactivity; enthalpy and sublimation properties differ substantially.
Absence of the electron-withdrawing nitro group shifts N1 basicity and disables key reactivity (nitration, solvatochromic probe behavior, dual-target enzyme inhibition).
The sp3-hybridized nitrogen of 5-nitroindoline permits highly efficient N-functionalization under mild conditions. Reductive amination with aldehydes (e.g., 4-fluorobenzaldehyde) proceeds smoothly to yield intermediate products in >90% yield without the use of strong bases. In direct contrast, achieving comparable N-alkylation with 5-nitroindole requires deprotonation using sodium hydride (NaH) in DMF at 0 °C to room temperature, which introduces significant scale-up hazards and typically results in lower yields (62–85%) [1].
| Evidence Dimension | N-alkylation/amination conditions and yield |
| Target Compound Data | >90% yield via mild reductive amination (no strong base required) |
| Comparator Or Baseline | 5-Nitroindole (requires NaH in DMF, 62–85% yield) |
| Quantified Difference | Elimination of pyrophoric base (NaH) requirement and ~5–28% higher typical yields |
| Conditions | Reductive amination vs. NaH-mediated alkylation in DMF |
Procuring 5-nitroindoline enables safer, scalable, and higher-yielding N-functionalization steps by avoiding hazardous, moisture-sensitive reagents like NaH.
5-Nitroindoline is the critical precursor for synthesizing 5-aminoindoline derivatives, which are essential for specific receptor binding. It undergoes clean reduction via continuous flow hydrogenation (Pd/C 10%, 10 bar H2, 30 °C) to yield 5-aminoindolines in up to 95% yield. Attempting to use 5-nitroindole under identical conditions yields 5-aminoindole, which retains the rigid, planar aromatic core. This planar geometry fails to provide the necessary 3D conformational flexibility required for targeting complex binding pockets in Kv7 channels and soluble epoxide hydrolase (sEH) [1].
| Evidence Dimension | Downstream core flexibility and reduction yield |
| Target Compound Data | 95% yield of sp3-rich 5-aminoindoline via continuous flow hydrogenation |
| Comparator Or Baseline | 5-Nitroindole (yields rigid, planar 5-aminoindole) |
| Quantified Difference | 100% retention of the required non-planar indoline geometry (sp3 C2-C3 bond) |
| Conditions | Continuous flow hydrogenation (Pd/C 10%, THF/CH3OH, 10 bar, 30 °C) |
Buyers developing conformationally restricted analogs must procure 5-nitroindoline to secure the necessary non-planar core, as reducing the indole ring itself is synthetically inefficient.
In physical chemistry, 5-nitroindoline is the foundational analytical probe used to define the Catalan Solvent Basicity (SB) scale. By measuring the UV-Vis spectral shifts of 5-nitroindoline compared to its homomorph 1-methyl-5-nitroindoline, researchers can precisely quantify solvent basicity across more than 200 solvents. Alternative baseline probes, such as 4-nitroaniline or 4-nitrophenol, exhibit severe family-dependent deviations and fail to provide the near-unity covalent-to-electrostatic ratio required for a universal scale, making 5-nitroindoline uniquely indispensable [1].
| Evidence Dimension | Suitability as a universal solvent basicity probe |
| Target Compound Data | Near-unity covalent-to-electrostatic ratio (enables family-independent SB scale) |
| Comparator Or Baseline | 4-Nitroaniline / 4-Nitrophenol (exhibit family-dependent deviations) |
| Quantified Difference | Provides a unified, linear basicity scale for >200 solvents without structural bias |
| Conditions | UV-Vis spectroscopic measurement of the first electronic transition |
Analytical laboratories must procure this exact compound to accurately calibrate and report solvent basicity values according to established global physical chemistry standards.
5-Nitroindoline is the optimal starting material for developing retigabine analogs. Its ability to undergo mild N-functionalization followed by clean reduction to 5-aminoindoline provides the critical 3D indoline geometry required to selectively activate neuronal Kv7 channels, outperforming rigid indole-based alternatives [1].
In medicinal chemistry programs targeting dual 5-LOX and soluble epoxide hydrolase (sEH) inhibition, 5-nitroindoline serves as a highly processable building block. The nucleophilic indoline nitrogen allows for high-yield reductive amination, setting up the scaffold for subsequent nitro reduction and urea formation without the need for pyrophoric reagents [2].
For analytical labs characterizing novel solvents, ionic liquids, or deep eutectic solvents, 5-nitroindoline is strictly required as the solvatochromic indicator. It is used in tandem with 1-methyl-5-nitroindoline to calculate the Catalan SB parameter, ensuring that basicity measurements are globally standardized and free from the family-dependent errors seen with generic aniline probes [3].
Irritant